molecular formula C8H7Br2NO2 B12110761 Benzoic acid, 3,5-dibromo-2-(methylamino)- CAS No. 16524-06-4

Benzoic acid, 3,5-dibromo-2-(methylamino)-

Cat. No.: B12110761
CAS No.: 16524-06-4
M. Wt: 308.95 g/mol
InChI Key: KGCXSWBXQWWEMO-UHFFFAOYSA-N
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Description

Benzoic acid, 3,5-dibromo-2-(methylamino)- is an organic compound with the molecular formula C8H7Br2NO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by bromine atoms, and the hydrogen atom at position 2 is replaced by a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 3,5-dibromo-2-(methylamino)- can be achieved through several steps:

    Bromination: Benzoic acid is first brominated at positions 3 and 5 using bromine in the presence of a catalyst such as iron(III) bromide.

    Amination: The dibromobenzoic acid is then subjected to a nucleophilic substitution reaction with methylamine to introduce the methylamino group at position 2.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: Benzoic acid, 3,5-dibromo-2-(methylamino)- can undergo oxidation reactions, leading to the formation of corresponding quinones.

    Reduction: Reduction of the compound can yield various reduced derivatives, depending on the reducing agent used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced benzoic acid derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

Benzoic acid, 3,5-dibromo-2-(methylamino)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 3,5-dibromo-2-(methylamino)- involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the methylamino group can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • Benzoic acid, 3,5-dibromo-2-hydroxy-
  • 2,5-Dibromobenzoic acid
  • 3,5-Dibromobenzoic acid

Comparison: Benzoic acid, 3,5-dibromo-2-(methylamino)- is unique due to the presence of the methylamino group, which can significantly alter its chemical and biological properties compared to other dibromobenzoic acid derivatives. This uniqueness makes it valuable for specific applications where the methylamino group plays a crucial role in the compound’s activity.

Properties

CAS No.

16524-06-4

Molecular Formula

C8H7Br2NO2

Molecular Weight

308.95 g/mol

IUPAC Name

3,5-dibromo-2-(methylamino)benzoic acid

InChI

InChI=1S/C8H7Br2NO2/c1-11-7-5(8(12)13)2-4(9)3-6(7)10/h2-3,11H,1H3,(H,12,13)

InChI Key

KGCXSWBXQWWEMO-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1Br)Br)C(=O)O

Origin of Product

United States

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